molecular formula C22H34O2 B592133 Eicosapentaenoic Acid Ethyl-d5 Ester CAS No. 1392217-44-5

Eicosapentaenoic Acid Ethyl-d5 Ester

Cat. No. B592133
CAS RN: 1392217-44-5
M. Wt: 335.543
InChI Key: SSQPWTVBQMWLSZ-GBJCQEPPSA-N
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Description

Eicosapentaenoic Acid Ethyl-d5 Ester is a highly purified ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid . It is a stabilized ethyl ester form of this ω- 3 C20:5 PUFA . It has a molecular formula of C22H34O2 and a molecular weight of 335.5 g/mol .


Synthesis Analysis

Eicosapentaenoic Acid Ethyl-d5 Ester is synthesized through the extraction, refining, and ethanolysis processes. The extraction process involves fish oil and ethanol undergoing transesterification . The ethanolysis process is a green substitute technology .


Molecular Structure Analysis

The IUPAC name for Eicosapentaenoic Acid Ethyl-d5 Ester is 1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate . The InChI and SMILES strings provide a detailed description of the molecule’s structure .


Chemical Reactions Analysis

Eicosapentaenoic Acid Ethyl-d5 Ester, being a ω- 3 C20:5 PUFA, competitively inhibits the metabolism of (ω- 6) arachidonic acid by cyclooxygenase enzymes . This suggests that it may directly modulate the actions of enzymes involved in fatty acid metabolism .


Physical And Chemical Properties Analysis

Eicosapentaenoic Acid Ethyl-d5 Ester has a molecular weight of 335.5 g/mol, a XLogP3-AA of 6.3, and a topological polar surface area of 26.3 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 15 .

Scientific Research Applications

Cardiovascular Health

Eicosapentaenoic Acid Ethyl-d5 Ester (EPA-EE): has been shown to be effective in the treatment of cardiovascular diseases. High-purity EPA-EE functions more efficiently than mixed omega-3 polyunsaturated fatty acid preparations in conditions such as hyperlipidemia and heart disease . It is used to lower triglyceride levels, which are a risk factor for atherosclerosis and subsequent heart disease.

Hypertriglyceridemia Treatment

A clinical trial in China assessed the safety and efficiency of EPA-EE for treating very high triglyceride levels. The study found that 4 g/day of EPA-EE lowered triglyceride levels by an average of 28.4% from baseline . This demonstrates its potential as a therapeutic agent for managing high triglyceride levels, which are associated with increased risk of cardiovascular disease.

Cognitive Health

Research has indicated that formulations containing EPA-EE could significantly decrease lipid peroxidation levels and alleviate mitochondria-dependent apoptosis . This suggests a potential application in improving cognitive deficiencies, although further research is needed to fully understand its effects in this area.

Bioavailability and Oxidation Stability

Advanced strategies are being developed to deal with the low oxidative stability and low bioavailability of EPA-EE . Understanding the entire production process of EPA-EE enables the best use of this compound in a cost-effective and environmentally friendly way .

Mechanism of Action

Eicosapentaenoic Acid Ethyl-d5 Ester has several mechanisms of action. Beyond triglyceride reduction, there are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation . It also has anti-inflammatory and anti-thrombotic properties . It increases β-oxidation, inhibits acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreases lipogenesis in the liver, and increases plasma lipoprotein lipase activity .

Future Directions

Eicosapentaenoic Acid Ethyl-d5 Ester has shown promise in diseases such as hyperlipidemia, heart disease, and major depression . The demand for it is growing due to its efficiency compared to mixed omega-3 polyunsaturated fatty acid preparations . Future research will likely focus on dealing with the low oxidative stability and low bioavailability of Eicosapentaenoic Acid Ethyl-d5 Ester .

properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPWTVBQMWLSZ-GBJCQEPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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